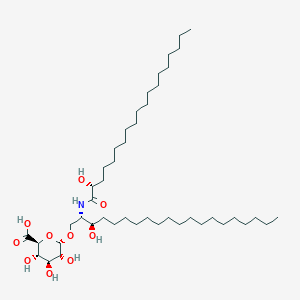
alpha-Glucuronosylceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-glucuronosylceramide is a glycosylceramide in which alpha-D-glucuronic acid is linked glycosidically to a 3-hydroxy-2-{[(2R)-2-hydroxynonadecanoyl]amino}icosyl moiety. Present in the cell walls of Sphingomonas bacteria.
Aplicaciones Científicas De Investigación
Immunological Applications
NKT Cell Activation
Alpha-glucuronosylceramide is known to activate invariant natural killer T (iNKT) cells, which play a critical role in the immune response. Studies have shown that administration of this compound can lead to the proliferation of NKT cells and the production of various cytokines, including tumor necrosis factor (TNF) and interferon-gamma (IFN-γ) . This activation can enhance anti-tumor immunity and modulate responses in autoimmune conditions.
Case Study: Cancer Therapy
In murine models, this compound has demonstrated anti-tumor effects. For instance, it has been shown to inhibit tumor growth in models of melanoma by enhancing the immune response against the tumor . The compound's mechanism involves the stimulation of NKT cells, leading to a Th1-biased immune response that is effective against tumors.
Autoimmune Disease Management
Therapeutic Potential
Research indicates that this compound may have protective effects against autoimmune diseases such as diabetes and multiple sclerosis. The compound's ability to modulate immune responses suggests it could be used to ameliorate symptoms or alter disease progression . In particular, its role in balancing Th1 and Th2 responses is crucial for managing autoimmune conditions.
Infectious Disease Applications
Protection Against Pathogens
this compound has shown promise in protecting against various infections. For example, it has been studied for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. While it enhances NKT cell activation, which is protective against this pathogen, it also highlights the complexity of immune interactions where overstimulation may impair responses to certain vaccines .
Structural Insights and Mechanisms
Understanding the structural basis of this compound's interaction with CD1d molecules is essential for its application in therapies. The T cell receptor (TCR) engages with this glycolipid through a specific binding mechanism that promotes NKT cell activation . Research into modifying the structure of this compound analogs aims to enhance its immunogenicity and therapeutic efficacy.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cancer Therapy | Enhances anti-tumor immunity through NKT cell activation | Inhibits tumor growth in melanoma models |
| Autoimmune Diseases | Modulates immune responses to alleviate symptoms | Potential benefits observed in diabetes and MS |
| Infectious Diseases | Provides protection against pathogens like Trypanosoma cruzi | Enhances NKT cell response but may impair vaccine efficacy |
| Structural Insights | Understanding binding mechanisms with CD1d enhances therapeutic design | TCR engagement promotes effective NKT cell activation |
Propiedades
Fórmula molecular |
C45H87NO10 |
|---|---|
Peso molecular |
802.2 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxynonadecanoyl]amino]icosoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C45H87NO10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(47)36(35-55-45-41(51)39(49)40(50)42(56-45)44(53)54)46-43(52)38(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-42,45,47-51H,3-35H2,1-2H3,(H,46,52)(H,53,54)/t36-,37+,38+,39-,40-,41+,42-,45-/m0/s1 |
Clave InChI |
UCKDWANVYDOPEV-SVYNEFFASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)NC(=O)[C@@H](CCCCCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)NC(=O)C(CCCCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















